molecular formula C10H14BrN3O B8014973 2-Pyridinecarboxamide, 6-bromo-N-[2-(dimethylamino)ethyl]- CAS No. 1049022-95-8

2-Pyridinecarboxamide, 6-bromo-N-[2-(dimethylamino)ethyl]-

Cat. No.: B8014973
CAS No.: 1049022-95-8
M. Wt: 272.14 g/mol
InChI Key: RIQDOFGTAHFALY-UHFFFAOYSA-N
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Description

2-Pyridinecarboxamide, 6-bromo-N

Biological Activity

2-Pyridinecarboxamide, 6-bromo-N-[2-(dimethylamino)ethyl]- is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-Pyridinecarboxamide, 6-bromo-N-[2-(dimethylamino)ethyl]- features a pyridine ring substituted with a bromine atom and a dimethylaminoethyl side chain. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that pyridine derivatives, including 2-Pyridinecarboxamide compounds, exhibit significant antimicrobial properties. A study highlighted that certain pyridine derivatives displayed potent activity against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa .

CompoundMIC (μg/mL)Target Organisms
2-Pyridinecarboxamide, 6-bromo-N-[2-(dimethylamino)ethyl]-25E. coli, K. pneumoniae
Other Pyridine Derivative50Pseudomonas aeruginosa

Enzyme Inhibition

The compound has been identified as an inhibitor of PI3-kinase activity, which plays a crucial role in various cellular processes including cell growth and survival. Inhibiting this enzyme can have implications for cancer treatment as it may impede tumor growth .

The mechanism of action for 2-Pyridinecarboxamide involves interaction with specific molecular targets within cells. The bromine atom can facilitate hydrogen bonding with enzymes, potentially leading to inhibition of their activity. Additionally, the dimethylamino group may participate in alkylation reactions which could alter the compound's biological effects .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, various pyridine derivatives were tested for their antimicrobial efficacy against a panel of pathogens. The results indicated that the presence of the dimethylamino group significantly enhanced the antimicrobial activity compared to other structural variants .
  • Cancer Cell Line Studies : A study investigating the effects of PI3-kinase inhibitors on cancer cell lines demonstrated that compounds similar to 2-Pyridinecarboxamide effectively reduced cell viability in breast cancer models, suggesting potential therapeutic applications in oncology .

Synthesis and Modification

The synthesis of 2-Pyridinecarboxamide involves bromination followed by amidation with dimethylaminoethylamine. This synthetic route allows for the introduction of various substituents that can modulate biological activity .

Properties

IUPAC Name

6-bromo-N-[2-(dimethylamino)ethyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O/c1-14(2)7-6-12-10(15)8-4-3-5-9(11)13-8/h3-5H,6-7H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQDOFGTAHFALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=NC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501201672
Record name 6-Bromo-N-[2-(dimethylamino)ethyl]-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049022-95-8
Record name 6-Bromo-N-[2-(dimethylamino)ethyl]-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049022-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-N-[2-(dimethylamino)ethyl]-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501201672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared according to the procedure described in Example 33, Step 4, using 6-bromo-pyridine-2-carboxylic acid and N,N-dimethylethylenediamine.
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